2-(8-Methoxy-1'-methyl-5-oxo-3H-spiro[benzo[f][1,4]oxazepine-2,4'-piperidin]-4(5H)-yl)acetic acid
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Overview
Description
2-(8-Methoxy-1'-methyl-5-oxo-3H-spiro[benzo[f][1,4]oxazepine-2,4'-piperidin]-4(5H)-yl)acetic acid is a complex organic compound with a fascinating structure featuring a spiro connection between oxazepine and piperidine rings
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of 2-(8-Methoxy-1'-methyl-5-oxo-3H-spiro[benzo[f][1,4]oxazepine-2,4'-piperidin]-4(5H)-yl)acetic acid typically involves multi-step organic reactions. Starting from simple aromatic compounds, the synthesis proceeds through the formation of intermediate structures such as lactones and amides. Key steps often include cyclization, spiro-formation, and functional group modifications. Common reagents include acetic anhydride, sodium methoxide, and various organic solvents under controlled temperature and pressure conditions.
Industrial production methods: Industrial production might involve optimizing the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Continuous flow reactors, scalable batch processes, and green chemistry principles are often employed to achieve these goals.
Chemical Reactions Analysis
Types of reactions:
Oxidation: The compound can undergo oxidation reactions, especially at the methoxy group, forming hydroxyl derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them into alcohol groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic rings or the spiro junction.
Common reagents and conditions: Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents for substitution reactions. Solvents such as dichloromethane and acetonitrile are often used.
Major products: Depending on the reaction conditions, major products can include hydroxy derivatives, reduced spiro compounds, and substituted aromatic derivatives, each with distinct physical and chemical properties.
Scientific Research Applications
The compound 2-(8-Methoxy-1'-methyl-5-oxo-3H-spiro[benzo[f][1,4]oxazepine-2,4'-piperidin]-4(5H)-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing more complex heterocyclic compounds, useful in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Researchers explore its biological activity, including potential anti-inflammatory, anti-cancer, and anti-microbial properties.
Medicine: The compound's unique structure makes it a candidate for drug design, targeting specific enzymes or receptors involved in disease pathways.
Industry: Its stability and reactivity make it useful in developing new materials, such as polymers or catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 2-(8-Methoxy-1'-methyl-5-oxo-3H-spiro[benzo[f][1,4]oxazepine-2,4'-piperidin]-4(5H)-yl)acetic acid largely depends on its interaction with molecular targets such as enzymes, receptors, or DNA. It can inhibit or activate specific biochemical pathways, leading to therapeutic effects or biological responses. For instance, its potential anti-inflammatory activity might involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases or lipoxygenases.
Comparison with Similar Compounds
Similar compounds: Compounds like spirooxazines, spirohydantoins, and benzofused heterocycles share structural similarities.
Uniqueness: What sets 2-(8-Methoxy-1'-methyl-5-oxo-3H-spiro[benzo[f][1,4]oxazepine-2,4'-piperidin]-4(5H)-yl)acetic acid apart is its specific spirofusion between oxazepine and piperidine rings, offering a unique combination of chemical reactivity and biological activity. This unique structure provides a versatile scaffold for further chemical modifications and explorations in drug design.
Properties
IUPAC Name |
2-(8-methoxy-1'-methyl-5-oxospiro[3H-1,4-benzoxazepine-2,4'-piperidine]-4-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5/c1-18-7-5-17(6-8-18)11-19(10-15(20)21)16(22)13-4-3-12(23-2)9-14(13)24-17/h3-4,9H,5-8,10-11H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYEWRTSPOPXFGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)CN(C(=O)C3=C(O2)C=C(C=C3)OC)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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